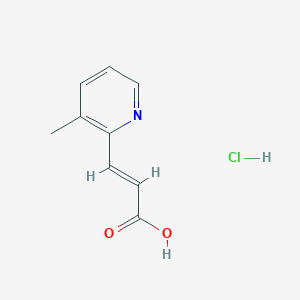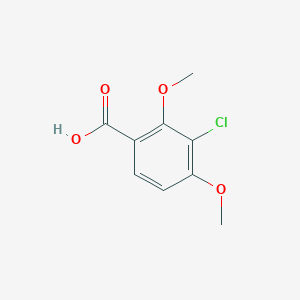
Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Übersicht
Beschreibung
“Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate” is a chemical compound with the CAS Number: 68683-05-6. It has a molecular weight of 171.2 and its IUPAC name is methyl 2-propylideneoxazolidine-4-carboxylate .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a general method for the synthesis of oxazoles involves the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO3/c1-3-4-7-9-6 (5-12-7)8 (10)11-2/h4,6,9H,3,5H2,1-2H3 and the InChI key is BFWGZNTUVDMVGL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 171.19 . More specific physical and chemical properties such as boiling point and storage conditions were not found in the search results.Wissenschaftliche Forschungsanwendungen
Photooxygenation of Oxazoles in Synthesis
Oxazoles, such as Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate, have been explored as masked forms of activated carboxylic acids. They can form triamides upon reaction with singlet oxygen, which has applications in synthesizing macrolides like recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).
Synthesis of Oxazole-4-carboxylate Derivatives
Research has been conducted on synthesizing various oxazole-4-carboxylate derivatives from the methyl esters of N-acyl-β-halodehydroaminobutyric acid. This process has implications in developing fluorescent probes, with studies on photophysical properties in different solvents (Ferreira et al., 2010).
Transformations of Oxazole-4-carboxylic Acid Derivatives
There's a focus on synthesizing functional derivatives of oxazole-4-carboxylic acid and their further transformations. These derivatives are used in introducing residues of aliphatic amines into the oxazole ring (Prokopenko et al., 2010).
Application in Inhibitory Activity on Blood Platelet Aggregation
Some oxazole-4-carboxylate derivatives have been studied for their inhibitory activity on blood platelet aggregation. This includes converting the methyl esters to carboxylic acids and carboxamides, and the compounds showing comparable activity to aspirin (Ozaki et al., 1983).
Zukünftige Richtungen
While specific future directions for “Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate” were not found, it’s worth noting that imidazole-containing compounds, which are structurally similar to oxazoles, have been found to have a broad range of chemical and biological properties. They have become an important synthon in the development of new drugs .
Wirkmechanismus
Target of Action
Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a compound that is part of the oxazole family . Oxazoles are important biological scaffolds present within many natural products . .
Mode of Action
Oxazoles, in general, are known to interact with their targets in a variety of ways, depending on the specific structure and functional groups of the compound .
Biochemical Pathways
Oxazoles are known to be involved in a variety of biochemical pathways due to their presence in many natural products .
Result of Action
Oxazoles are known to have a variety of biological effects, depending on their specific structure and functional groups .
Eigenschaften
IUPAC Name |
methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-4-7-9-6(5-12-7)8(10)11-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJLPVOPGYBYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1430444.png)
![7-Methyl-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B1430445.png)

![Methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride](/img/structure/B1430447.png)

![5-Methyl-2-azaspiro[5.5]undecane](/img/structure/B1430449.png)





![Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B1430462.png)